molecular formula C16H17O6PS B11609427 1,1-Dioxidotetrahydrothiophen-3-yl diphenyl phosphate

1,1-Dioxidotetrahydrothiophen-3-yl diphenyl phosphate

Cat. No.: B11609427
M. Wt: 368.3 g/mol
InChI Key: DPFVSVOPPSKBDO-UHFFFAOYSA-N
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Description

11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a thiolane ring with a dioxo substitution and a diphenyl phosphate group, making it an interesting subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE typically involves the reaction of thiolane derivatives with diphenyl phosphate under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into lower oxidation state forms.

    Substitution: The thiolane ring and diphenyl phosphate group can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in the reactions of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway.

Major Products

The major products formed from the reactions of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted thiolane and phosphate compounds.

Scientific Research Applications

11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE stands out due to its unique combination of a thiolane ring with a dioxo substitution and a diphenyl phosphate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17O6PS

Molecular Weight

368.3 g/mol

IUPAC Name

(1,1-dioxothiolan-3-yl) diphenyl phosphate

InChI

InChI=1S/C16H17O6PS/c17-23(20-14-7-3-1-4-8-14,21-15-9-5-2-6-10-15)22-16-11-12-24(18,19)13-16/h1-10,16H,11-13H2

InChI Key

DPFVSVOPPSKBDO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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